N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenyl group, a thiophene ring, and a triazole moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring and the attachment of the thiophene and dichlorophenyl groups. One common method involves the reaction of 3,5-dichloroaniline with thiophene-2-carboxylic acid, followed by cyclization with hydrazine to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution on the dichlorophenyl group can introduce various functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promise as an antimicrobial agent. Its ability to inhibit certain enzymes makes it a potential candidate for the treatment of bacterial infections .
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties contribute to the durability and functionality of these materials .
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt various biological pathways, leading to antimicrobial or enzyme-inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared to other triazole-containing compounds such as fluconazole and itraconazole, which are also known for their antimicrobial properties.
Thiophene derivatives: Compounds like thiophene-2-carboxamide share structural similarities and are used in similar applications.
Uniqueness
What sets this compound apart is its combination of a dichlorophenyl group, a thiophene ring, and a triazole moiety. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields .
Properties
Molecular Formula |
C15H12Cl2N4OS2 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H12Cl2N4OS2/c1-21-14(12-3-2-4-23-12)19-20-15(21)24-8-13(22)18-11-6-9(16)5-10(17)7-11/h2-7H,8H2,1H3,(H,18,22) |
InChI Key |
PGJRZDLFSGTKJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CS3 |
Origin of Product |
United States |
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